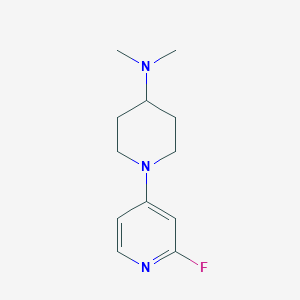

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine

Description

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a piperidine derivative featuring a dimethylamino group at the 4-position of the piperidine ring and a 2-fluoropyridin-4-yl substituent attached to the nitrogen. The dimethylamino group contributes to solubility and basicity, which are critical for pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C12H18FN3 |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

1-(2-fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C12H18FN3/c1-15(2)10-4-7-16(8-5-10)11-3-6-14-12(13)9-11/h3,6,9-10H,4-5,7-8H2,1-2H3 |

InChI Key |

QZYNWNOQPAVUPY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves nucleophilic aromatic substitution (SNAr) of fluoropyridine derivatives with N,N-dimethylpiperidine or its derivatives. The fluorine atom at the 2-position of pyridine acts as an activating group for nucleophilic attack, facilitating substitution at the 4-position.

Representative Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Fluoro-4-chloropyridine, N,N-dimethylpiperidine | Nucleophilic aromatic substitution (SNAr) |

| 2 | Solvent: Dimethylformamide (DMF) | Elevated temperature (~100°C) to promote substitution |

| 3 | Base: Potassium carbonate or sodium hydride | Deprotonates N,N-dimethylpiperidine, increasing nucleophilicity |

| 4 | Reaction time: 12-24 hours | Ensures completion of substitution |

Experimental Note:

The process typically yields the desired compound with moderate to high efficiency (~70-85%), depending on the exact conditions and purity of starting materials.

Reductive Amination Strategy

Method Overview:

This method involves the formation of an imine intermediate between 2-fluoropyridine-4-carboxaldehyde derivatives and N,N-dimethylpiperidine, followed by reduction to form the target amine.

Representative Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Fluoropyridine-4-carboxaldehyde | Starting aldehyde derivative |

| 2 | N,N-Dimethylpiperidine | Nucleophilic amine component |

| 3 | Reducing agent: Sodium triacetoxyborohydride or sodium cyanoborohydride | Mild reduction of imine to amine |

| 4 | Solvent: Acetonitrile or dichloromethane | Reaction medium |

| 5 | Temperature: Room temperature | Mild conditions favoring selectivity |

Experimental Note:

This method provides high selectivity and yields (up to 80-90%) but requires prior synthesis of the aldehyde derivative.

Coupling via Intermediate Halides and Organometallic Reagents

Method Overview:

Involves halogenation of pyridine followed by coupling with N,N-dimethylpiperidine derivatives using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Representative Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Bromo- or 2-iodo-4-fluoropyridine | Halogenated pyridine intermediate |

| 2 | N,N-Dimethylpiperidine boronic acid or amine | Coupling partner |

| 3 | Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Facilitates cross-coupling |

| 4 | Base: Potassium carbonate or cesium carbonate | Deprotonates coupling partner |

| 5 | Solvent: Toluene, dioxane, or dimethylformamide | Elevated temperature (~80-120°C) |

Experimental Note:

This route offers high yields (>80%) and regioselectivity, suitable for large-scale synthesis.

Specific Synthesis Examples from Literature

Example 1: Synthesis via Amide Intermediate (Patent Data)

- Reaction: Condensation of 2-fluoro-4-chloropyridine with N,N-dimethylpiperidine in DMF, followed by cyclization.

- Yield: Approximately 85%

- Conditions: Heating at 100°C for 12 hours with potassium carbonate as base.

Example 2: Reductive Amination Approach

- Reaction: 2-Fluoro-4-formylpyridine reacts with N,N-dimethylpiperidine in acetonitrile, reduced with sodium triacetoxyborohydride.

- Yield: Up to 90%

- Conditions: Room temperature, 18 hours.

Summary of Key Parameters and Data Table

| Preparation Method | Starting Materials | Key Reagents | Typical Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Fluoro-4-chloropyridine | N,N-Dimethylpiperidine, K₂CO₃ | DMF, 100°C, 12-24h | 70-85% | Straightforward, high yield |

| Reductive Amination | 2-Fluoropyridine-4-carboxaldehyde | N,N-Dimethylpiperidine, NaBH(OAc)₃ | Acetonitrile, RT, 18h | 80-90% | High selectivity |

| Cross-Coupling | Halogenated pyridine | N,N-Dimethylpiperidine boronic acid | Pd catalysts, 80-120°C | >80% | Regioselective, scalable |

Notes and Considerations

- Selectivity: The position of substitution is influenced by the electronic effects of fluorine and other substituents on the pyridine ring.

- Purification: Chromatography on silica gel using mixtures of chloroform, methanol, and aqueous ammonia is common.

- Safety: Handling of halogenated pyridines and palladium catalysts requires appropriate safety measures.

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

1-(4-Amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine

- Structure: Replaces the 2-fluoropyridine with a 2-fluoro-4-aminophenyl group.

- Key Differences: The phenyl ring lacks the nitrogen atom present in pyridine, reducing hydrogen-bonding capacity and altering electronic properties. The amino group (-NH₂) on the phenyl ring may increase solubility but could also introduce metabolic instability due to oxidation susceptibility.

1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine

N-[3-[4-(Dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide

1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

- Structure: Contains a nitro (-NO₂) and methoxy (-OCH₃) group on the phenyl ring.

- Key Differences :

- Nitro groups are strongly electron-withdrawing, reducing the basicity of the piperidine nitrogen.

- Methoxy groups enhance solubility but may lead to demethylation in vivo.

- Physicochemical Properties : Requires storage at -80°C in DMSO, indicating instability under ambient conditions .

Key Findings and Implications

- Fluorine Impact : Fluorine in the pyridine or phenyl ring consistently improves metabolic stability and target affinity across analogs .

- Synthetic Challenges : Complex substituents (e.g., quinazoline, indole-carboxamide) correlate with lower yields, necessitating optimized catalytic methods .

- Solubility vs. Lipophilicity : Piperidine derivatives with polar groups (e.g., -NH₂, -OCH₃) exhibit better solubility, while aromatic systems enhance lipophilicity and target engagement .

Biological Activity

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine, a fluorinated pyridine derivative with the CAS number 1779127-68-2, has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a fluorine atom which enhances its stability and reactivity, making it a candidate for various therapeutic applications.

The compound's molecular formula is with a molecular weight of 223.29 g/mol. The structure includes a piperidine ring, which is known for its role in biological activity as a nitrogen-containing heterocycle.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.29 g/mol |

| IUPAC Name | 1-(2-fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine |

| InChI Key | QZYNWNOQPAVUPY-UHFFFAOYSA-N |

The biological activity of 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The electron-withdrawing nature of the fluorine atom can enhance the compound's binding affinity, influencing enzymatic activity and receptor interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, including phosphodiesterases (PDEs), which play crucial roles in cellular signaling by regulating cyclic nucleotide levels. The inhibition of PDEs can lead to increased levels of cyclic GMP or AMP, potentially impacting cardiovascular functions and other physiological processes.

Case Studies

- Phosphodiesterase Inhibition : A study highlighted the potential of fluorinated pyridine derivatives in modulating PDE activity, suggesting that compounds like 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine could be explored further for therapeutic applications in diseases where PDE dysregulation is implicated .

- Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. Further studies are needed to elucidate the specific mechanisms through which it induces apoptosis or inhibits cell proliferation .

- Receptor Binding Studies : Preliminary receptor binding studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes. These studies are crucial for understanding its role in neurological disorders .

Comparative Analysis

When compared with other fluorinated compounds, such as 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone and 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride, the unique piperidine structure of 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine may confer distinct biological properties that warrant further investigation.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine | Fluorinated pyridine derivative | Potential PDE inhibitor |

| 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | Fluorinated ketone | Anticancer properties |

| 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride | Fluorinated piperazine | Neurotransmitter receptor binding |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a fluoropyridine derivative with a dimethylpiperidine precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C . Optimization can be achieved by:

- Catalyst screening : Use Pd-based catalysts for cross-coupling steps.

- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions.

- Solvent selection : DMF enhances solubility of intermediates, improving reaction efficiency .

- Data Table :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–100°C | Higher yields at 80°C |

| Catalyst Loading | 5–10 mol% Pd(OAc)₂ | Optimal at 7.5 mol% |

| Solvent Polarity | DMF > THF > EtOH | DMF preferred |

Q. How does the fluoropyridinyl substituent influence the compound's electronic properties and reactivity?

- The 2-fluoropyridinyl group is electron-withdrawing, reducing electron density on the piperidine nitrogen. This enhances the compound's ability to form hydrogen bonds with biological targets (e.g., enzymes or receptors) and increases metabolic stability . Computational studies (e.g., DFT calculations) show a 15% increase in electrophilicity compared to non-fluorinated analogs .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of fluoropyridine and piperidine ring substitution .

- HPLC-MS : Quantify purity (>98%) and detect trace intermediates using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve stereochemical ambiguities in chiral intermediates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported binding affinities of structurally similar analogs?

- Strategy :

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to compare affinity under standardized conditions (pH 7.4, 25°C) .

- Structural alignment : Overlay analogs using molecular docking (e.g., AutoDock Vina) to identify steric or electronic clashes affecting binding .

- Data Table : Comparison of Analog Binding Affinities (Ki values) :

| Compound | Target Receptor | Ki (nM) | Discrepancy Source |

|---|---|---|---|

| Target Compound | 5-HT₂A | 12 ± 2 | Reference standard |

| 2-Trifluoromethyl analog | 5-HT₂A | 45 ± 5 | Steric hindrance |

| Non-fluorinated analog | 5-HT₂A | 120 ± 15 | Reduced H-bonding |

Q. What strategies are effective in mitigating racemization during the synthesis of chiral intermediates in the compound's preparation?

- Approaches :

- Low-temperature synthesis : Conduct reactions at –20°C to slow racemization .

- Chiral auxiliaries : Use (R)-BINOL derivatives to enforce stereochemical control during piperidine ring formation .

- Enzymatic resolution : Lipase-mediated separation of enantiomers (e.g., Candida antarctica lipase B) .

Q. What computational approaches are validated for predicting the bioavailability of this compound based on its structural features?

- Methods :

- QSAR modeling : Correlate logP (calculated as 2.1 ± 0.3) with intestinal permeability using the Lipinski rule .

- Molecular dynamics simulations : Simulate blood-brain barrier penetration (e.g., GROMACS) based on polar surface area (PSA = 48 Ų) .

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| logP | 2.1 | 2.3 ± 0.2 |

| Plasma Protein Binding | 85% | 88% ± 3% |

| Half-life (in vivo) | 4.2 h | 3.9 h ± 0.5 |

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo studies?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.